molecular formula C10H16N4O2 B14907567 N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B14907567
M. Wt: 224.26 g/mol
InChI Key: LBBVZZBUFRNKQS-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclobutylmethyl group, two methyl groups, and a nitro group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Methylation: The methyl groups can be introduced using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different oxidation states of the nitrogen atoms.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Reduction: Formation of N-(cyclobutylmethyl)-1,3-dimethyl-4-amino-1H-pyrazol-5-amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    N-(cyclopropylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    N-(cyclobutylmethyl)-1,3-dimethyl-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitro group.

    N-(cyclobutylmethyl)-1,3-dimethyl-4-chloro-1H-pyrazol-5-amine: Similar structure but with a chloro group instead of a nitro group.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

N-(cyclobutylmethyl)-2,5-dimethyl-4-nitropyrazol-3-amine

InChI

InChI=1S/C10H16N4O2/c1-7-9(14(15)16)10(13(2)12-7)11-6-8-4-3-5-8/h8,11H,3-6H2,1-2H3

InChI Key

LBBVZZBUFRNKQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])NCC2CCC2)C

Origin of Product

United States

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